molecular formula C14H18BFO4 B1377924 [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid CAS No. 1431546-20-1

[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

Cat. No. B1377924
M. Wt: 280.1 g/mol
InChI Key: QXMBNFNHXUBERX-UHFFFAOYSA-N
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Description

“[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid” is a chemical compound. It is also known as (4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯 in Chinese . This compound is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.05 g/mol . Other physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

The compound [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid and its derivatives are utilized in various synthesis and structural analysis research studies. One example is their role as boric acid ester intermediates with benzene rings, obtained through a three-step substitution reaction. Their structures have been confirmed through techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Additionally, their molecular structures and physicochemical properties have been investigated using density functional theory (DFT), demonstrating consistency with crystal structures determined by single-crystal X-ray diffraction. These compounds are significant in understanding the conformational analysis and molecular electrostatic potential, which are critical for designing and synthesizing new molecules with desired properties (Huang et al., 2021).

Boronated Compounds in Cancer Research

In cancer research, boronated compounds, including those related to [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid, have been explored for their potential in therapy. Studies on boronated phosphonium salts containing arylboronic acid derivatives have demonstrated their synthesis and potential cytotoxicity in vitro. These compounds exhibit selective anti-tumor activities, highlighting the therapeutic potential of boron-containing molecules in targeting cancer cells (Morrison et al., 2010).

Detection and Sensing Applications

The compound has also found applications in the development of sensors for detecting hydrogen peroxide vapor, a significant marker for peroxide-based explosives. By synthesizing derivatives that exhibit fast deboronation velocity in the presence of H2O2, researchers have enhanced the sensitivity and lowered the detection limit for H2O2 vapor, making it a valuable tool for explosive detection and environmental monitoring (Fu et al., 2016).

Electrochemical Applications

Further, these boron-containing compounds are utilized in electrochemical applications, such as in the development of fluoride shuttle batteries. By studying boron-based anion acceptors, researchers aim to improve the performance of such batteries through enhanced fluoride ion conductivity and solubility, demonstrating the compound's role in advancing energy storage technologies (Kucuk & Abe, 2020).

Future Directions

Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates with many applications in organic synthesis reactions . They have good biological activity and pharmacological effects and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future research directions of this compound could involve exploring its potential applications in these areas.

properties

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9(7-12(17)18)11(16)8-10/h5-6,8H,7H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMBNFNHXUBERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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